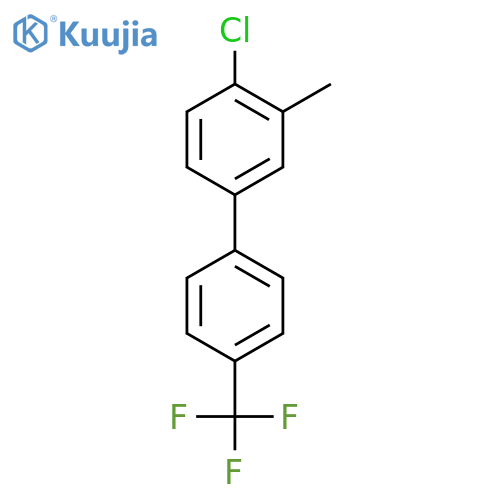

Cas no 1261544-44-8 (4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl)

1261544-44-8 structure

商品名:4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl

CAS番号:1261544-44-8

MF:C14H10ClF3

メガワット:270.677413463593

CID:4992317

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl

-

- インチ: 1S/C14H10ClF3/c1-9-8-11(4-7-13(9)15)10-2-5-12(6-3-10)14(16,17)18/h2-8H,1H3

- InChIKey: XHTVRCKEVCUGEU-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1C)C1C=CC(C(F)(F)F)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 0

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011009549-1g |

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |

1261544-44-8 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A011009549-250mg |

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |

1261544-44-8 | 97% | 250mg |

$470.40 | 2023-09-03 | |

| Alichem | A011009549-500mg |

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl |

1261544-44-8 | 97% | 500mg |

$847.60 | 2023-09-03 |

4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1261544-44-8 (4-Chloro-3-methyl-4'-(trifluoromethyl)biphenyl) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬